721P protein
Description
The 721P protein, initially identified in 1992 as a 75-kDa surface glycoprotein on activated lymphocytes and vascular endothelium, is recognized by monoclonal antibody B721 . Structural analysis revealed a leucine zipper-like motif, a basic region upstream of the zipper, and a protein kinase A (PKA) phosphorylation site, features shared with nuclear transcription factors like the myc family . Subsequent research identified 721P as a synonym for AKAP17A (A-kinase anchoring protein 17A), a spliceosome-associated protein regulating mRNA alternative splicing and PKA anchoring . This dual role—spanning cell surface signaling and nuclear RNA processing—distinguishes 721P/AKAP17A from structurally similar proteins.
Properties
CAS No. |
149058-99-1 |
|---|---|
Molecular Formula |
C11H12FNO4 |
Synonyms |
721P protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Proteins
Table 1: Structural Features of 721P/AKAP17A and Related Proteins
| Protein Name | Aliases | Molecular Weight | Key Structural Motifs | Localization |
|---|---|---|---|---|
| 721P/AKAP17A | XE7, PRKA17A, SFRS17A | ~75 kDa (glycosylated) | Leucine zipper, PKA phosphorylation site | Cell surface, nucleus |
| c-myc | MYC, BHLHE39 | ~65 kDa | Leucine zipper, basic helix-loop-helix | Nucleus |
| AKAP1 | AKAP149, DAKAP1 | ~120 kDa | RII-binding domain, mitochondrial anchor | Mitochondria |
| c-fos | FOS | ~40 kDa | Leucine zipper, basic region | Nucleus |
Key Comparisons :
- Leucine Zipper Motif : 721P/AKAP17A shares the leucine zipper with B-zip transcription factors (e.g., c-myc, c-fos) but lacks their DNA-binding basic regions, instead utilizing the motif for protein-protein interactions .
- Kinase Anchoring : Unlike other AKAPs (e.g., AKAP1), which localize PKA to organelles like mitochondria, AKAP17A integrates kinase signaling with spliceosome activity in the nucleus .
- Post-Translational Modifications : 721P/AKAP17A is glycosylated (unlike nuclear B-zip proteins), suggesting a unique role in extracellular signaling prior to its nuclear functions .
Functional Comparison with Similar Proteins
Table 2: Functional Roles and Pathways
Key Findings :
- Dual Localization : 721P/AKAP17A bridges extracellular signals (via surface expression) and nuclear processes (splicing regulation), a feature absent in myc or AKAP1 .
- Spliceosome Regulation: Unlike canonical AKAPs, AKAP17A directly interacts with spliceosome components (e.g., SR proteins) to modulate mRNA processing, a role paralleled only by specialized splicing factors like SF3B1 .
- Kinase Crosstalk : While AKAP1 anchors PKA to mitochondria for metabolic regulation, AKAP17A recruits PKA to nuclear speckles, influencing spliceosome activation .
Stability and Biophysical Comparability
Methods from protein comparability studies (e.g., empirical phase diagrams, stress stability assays) highlight critical differences in higher-order structure and stability :
- Thermal Stability : 721P/AKAP17A’s leucine zipper confers structural resilience under thermal stress, akin to B-zip proteins like c-fos .
- Glycosylation Impact: Glycosylation at the cell surface enhances 721P’s solubility and aggregation resistance, contrasting with non-glycosylated nuclear proteins like c-myc .
- Formulation Sensitivity : AKAP17A’s nuclear isoforms show pH-dependent conformational changes, necessitating specialized buffers for functional studies—similar to IgG1 mAbs in biotherapeutic formulations .
Q & A
Q. What initial experimental approaches are recommended for characterizing the structural domains of the 721P protein?
To characterize structural domains, begin with immunoprecipitation using monoclonal antibodies (e.g., B721) to isolate the protein from relevant tissues. Follow this with cDNA cloning and sequencing to identify coding regions and genomic structure. Techniques like SDS-PAGE (75-kDa band confirmation) and circular dichroism can reveal secondary structures (e.g., leucine zipper motifs). These methods were pivotal in identifying its leucine zipper-like structure and kinase A phosphorylation site .
Q. How can researchers determine the functional role of this compound in signal transduction pathways?
Use knockout or knockdown models (e.g., CRISPR/Cas9) to observe phenotypic changes in cellular signaling. Pair this with phosphoproteomics to map kinase A phosphorylation sites. Co-immunoprecipitation (Co-IP) or yeast two-hybrid assays can identify interacting partners, as 721P’s leucine zipper domain suggests dimerization potential. Functional assays (e.g., reporter gene systems) can link its activity to transcriptional regulation .
Q. What bioinformatics tools are essential for annotating this compound’s sequence and evolutionary relationships?
Utilize BLAST for homology searches, Pfam for domain annotation (e.g., leucine zipper), and Phyre2 for structural modeling. Cross-reference databases like UniProt and GenBank to identify conserved motifs. Note that 721P lacks homology to existing nuclear transcription factors in databases, necessitating de novo classification .
Advanced Research Questions
Q. How can contradictions in classifying 721P as a transcription factor versus a signaling molecule be resolved?
Conduct systematic comparative analyses:
- Functional assays : Measure nuclear localization (immunofluorescence) versus membrane/cytoplasmic activity (subcellular fractionation).
- Transcriptomic profiling : Compare gene expression changes in 721P-deficient cells to known transcription factor knockouts.
- Structural studies : Use X-ray crystallography or cryo-EM to determine if its basic region binds DNA (transcription factor hallmark) or signaling lipids. Discrepancies may arise from tissue-specific isoforms or post-translational modifications, requiring meta-analyses of existing datasets .
Q. What experimental designs are optimal for studying 721P’s role in protein-protein interaction networks?
Combine affinity purification-mass spectrometry (AP-MS) with crosslinking agents to stabilize transient interactions. Validate findings using fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR) for binding kinetics. For dynamic interactions, employ time-resolved Co-IP under varying stimuli (e.g., cAMP to activate kinase A). Include negative controls (e.g., scrambled antibodies) to reduce false positives .
Q. How should researchers address inconsistencies in 721P’s reported molecular weight across studies?
Variability (e.g., 75 kDa vs. higher bands) may stem from glycosylation or proteolytic cleavage. Use deglycosylation enzymes (e.g., PNGase F) and protease inhibitors during extraction. Validate with multiple antibodies targeting distinct epitopes. Reproducibility across cell lines (e.g., trophoblast vs. endothelial cells) should be tested, as tissue-specific post-translational modifications are likely .
Q. What methodologies are recommended for analyzing 721P’s tertiary structure and conformational changes?
- Circular dichroism (CD) : Monitor α-helix/β-sheet ratios under different pH or ligand conditions.
- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) : Map regions undergoing conformational shifts upon kinase A activation.
- Molecular dynamics simulations : Predict structural flexibility of the leucine zipper domain. Pair these with mutagenesis (e.g., leucine zipper deletions) to link structure to function .
Data Analysis & Interpretation
Q. How can researchers systematically analyze contradictory datasets on 721P’s nuclear versus cytoplasmic roles?
Adopt a multi-omics integration framework :
- Spatial proteomics : Compare subcellular localization across studies using confocal microscopy with organelle markers.
- Meta-analysis : Aggregate published RNA-seq/ChIP-seq data to identify consensus pathways (e.g., Wnt/β-catenin vs. cAMP signaling).
- Machine learning : Train classifiers on features like phosphorylation sites or interaction partners to predict functional contexts .
Q. What statistical approaches mitigate bias in 721P interaction studies with high-throughput datasets?
Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to AP-MS data. Use permutation testing to assess interaction significance. For reproducibility, require ≥3 biological replicates and cross-validate with orthogonal methods (e.g., co-localization via immunofluorescence) .
Q. How should unexpected results (e.g., 721P’s absence in expected tissues) be troubleshooted?
Re-examine antibody specificity via Western blot with recombinant 721P controls. Test alternative extraction buffers to recover membrane-bound isoforms. Consider epigenetic silencing (e.g., methylation-specific PCR) or splice variants (RT-PCR with exon-spanning primers). Document all parameters (e.g., cell passage number, lysis conditions) to identify confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
